

HPLC-MS characterization of **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate**

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Compound of Interest

Compound Name: *Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate*

Cat. No.: B153203

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An Application Note on the HPLC-MS Characterization of **tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds.^[1] The piperazine moiety is a common scaffold in drug discovery, known for its presence in compounds targeting a range of neurological and psychiatric disorders.^{[1][2]} Accurate and robust analytical methods are crucial for the quality control, metabolic studies, and pharmacokinetic analysis of this and related compounds. This application note provides a detailed protocol for the characterization of **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of small molecules in complex mixtures.^{[3][4]}

Chemical Properties

The fundamental chemical properties of the analyte are summarized in the table below.

Property	Value
Chemical Name	tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
CAS Number	886767-49-3
Molecular Formula	C ₁₅ H ₂₁ ClN ₂ O ₂ [5] [6] [7] [8]
Molecular Weight	296.79 g/mol [5] [7] [8]
Synonyms	1-Boc-3-(4-chloro-phenyl)-piperazine [6]

Experimental Protocols

A detailed methodology for the HPLC-MS analysis is provided below.

1. Sample Preparation

For the analysis of **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate** in a biological matrix such as plasma or serum, a protein precipitation step is recommended to remove high molecular weight interferences.[\[3\]](#)[\[9\]](#)

- Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).
- Procedure:
 - To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
 - Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

For the analysis of the pure compound or in a simple solvent, dilute the sample to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

2. HPLC-MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection.

HPLC Parameters:

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry Parameters:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full Scan (for identification) and MRM (for quantification)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Full Scan Range	m/z 100-500
MRM Transitions	See Table 1

Data Presentation

The expected quantitative data from the HPLC-MS analysis is summarized in the table below. The fragmentation pattern is predicted based on the structure of the molecule and common fragmentation pathways for similar compounds.[\[10\]](#)[\[11\]](#)

Table 1: Expected HPLC-MS Data

Analyte	Retention Time (min)	Precursor Ion [M+H] ⁺ (m/z)	Product Ions (m/z)
tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate	~ 4.5	297.1	241.1, 197.1, 141.0

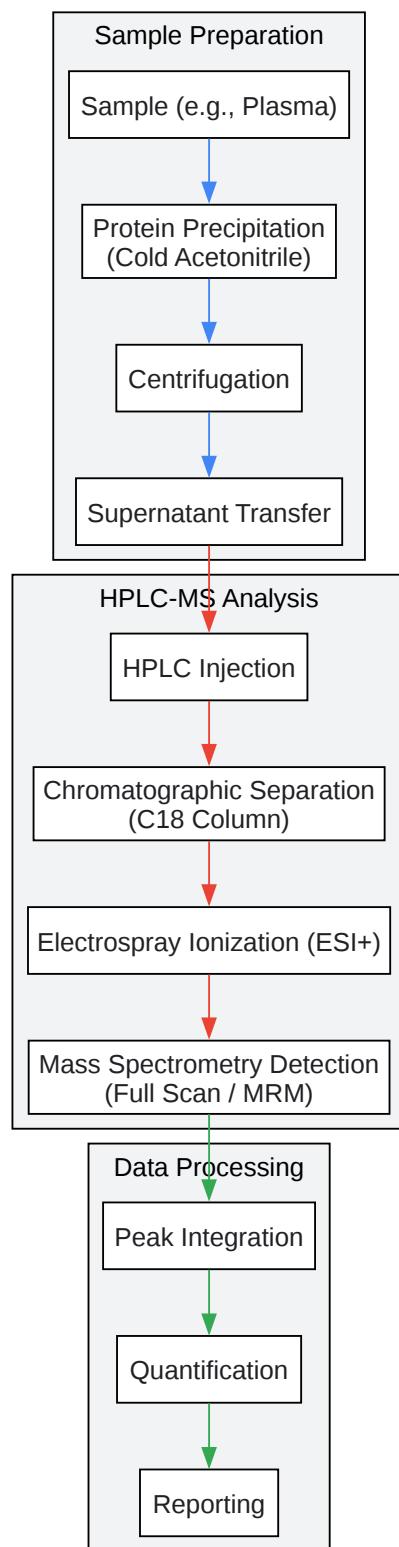
Note: Retention time is an estimate and will vary depending on the specific HPLC system and column.

Visualizations

Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

HPLC-MS Experimental Workflow

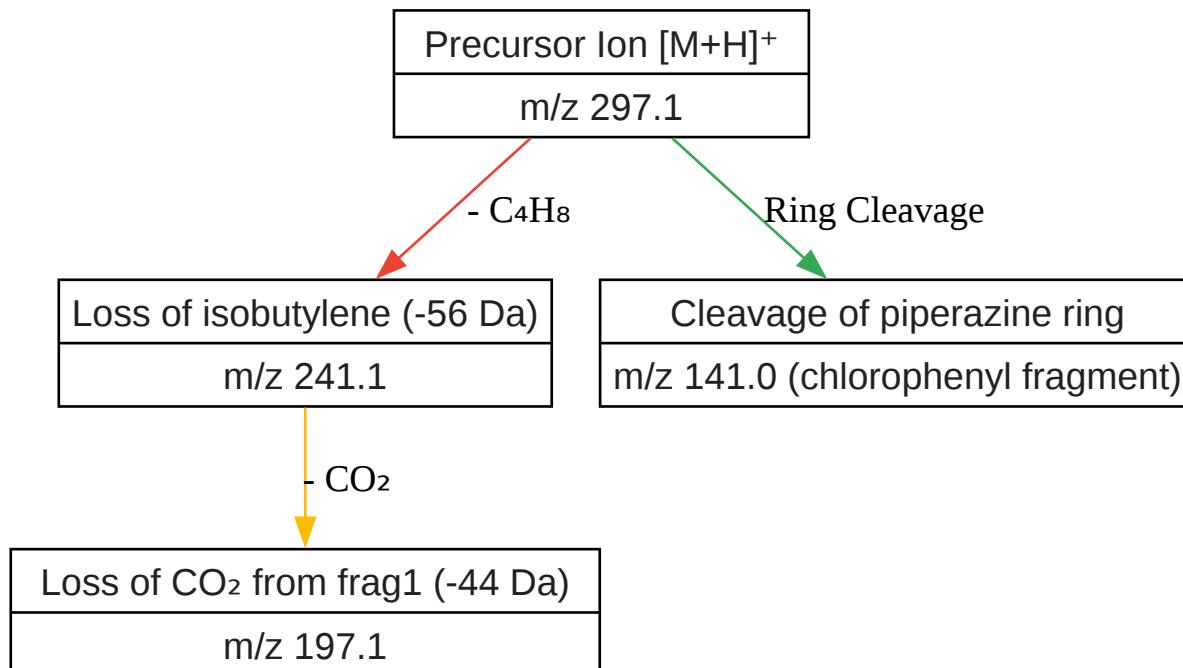
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Caption: A flowchart illustrating the key steps in the HPLC-MS analysis.

Proposed Fragmentation Pathway

The proposed fragmentation of the protonated molecule is shown below. The main fragmentation is expected to involve the loss of the tert-butyl group and subsequent cleavage of the piperazine ring.

Proposed MS Fragmentation Pathway



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Caption: Key fragmentation steps of the protonated analyte in the mass spectrometer.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. connectjournals.com [connectjournals.com]

- 3. spectroscropyeurope.com [spectroscropyeurope.com]
- 4. biocompare.com [biocompare.com]
- 5. 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 886767-49-3 [m.chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
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